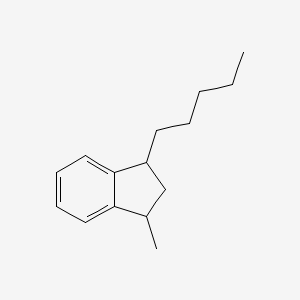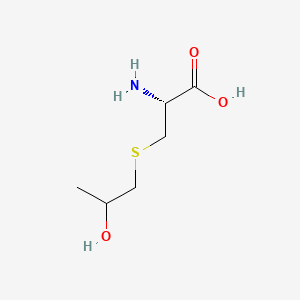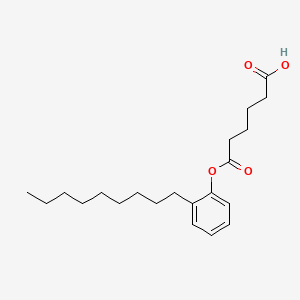
Nonylphenyl hydrogen adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonylphenyl hydrogen adipate is an organic compound with the molecular formula C21H32O4. It is a monoester derived from the reaction between nonylphenol and adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonylphenyl hydrogen adipate can be synthesized through the esterification reaction between nonylphenol and adipic acid. The reaction typically involves heating nonylphenol and adipic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where nonylphenol and adipic acid are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Nonylphenyl hydrogen adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonylphenyl adipic acid and nonylphenyl ketone.
Reduction: Nonylphenyl alcohol and adipic alcohol.
Substitution: Various nonylphenyl esters and amides.
Applications De Recherche Scientifique
Nonylphenyl hydrogen adipate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of polymers, coatings, and surfactants due to its unique chemical properties.
Mécanisme D'action
The mechanism by which nonylphenyl hydrogen adipate exerts its effects involves its interaction with various molecular targets. The ester group in the compound can undergo hydrolysis, releasing nonylphenol and adipic acid, which can then interact with biological molecules. Nonylphenol is known to act as an endocrine disruptor, affecting hormone receptors and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol ethoxylates: These compounds are similar in structure but contain ethoxy groups. They are widely used as surfactants.
Octylphenyl hydrogen adipate: Similar to nonylphenyl hydrogen adipate but with an octyl group instead of a nonyl group.
Nonylphenyl acetate: An ester of nonylphenol with acetic acid, used in different industrial applications.
Uniqueness
This compound is unique due to its specific ester linkage between nonylphenol and adipic acid. This gives it distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
93982-14-0 |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
6-(2-nonylphenoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-13-18-14-9-10-15-19(18)25-21(24)17-12-11-16-20(22)23/h9-10,14-15H,2-8,11-13,16-17H2,1H3,(H,22,23) |
Clé InChI |
JTGBFUOKEMPUSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


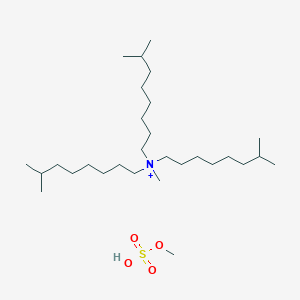
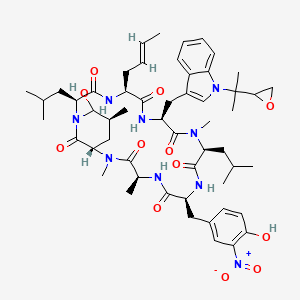
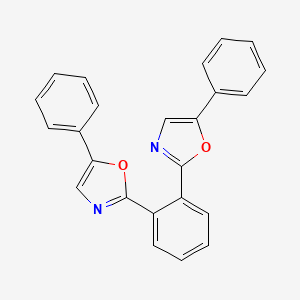
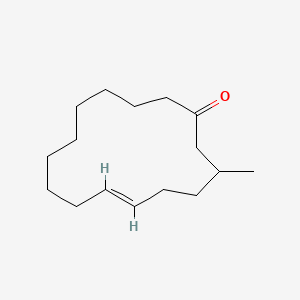
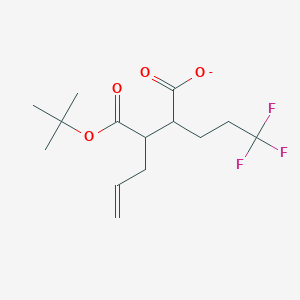
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
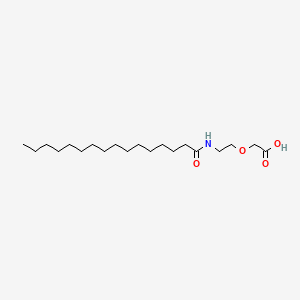

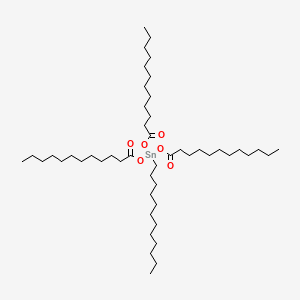
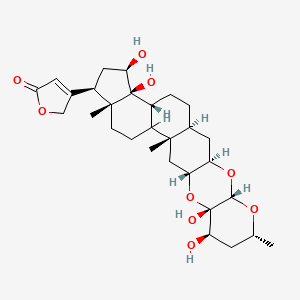
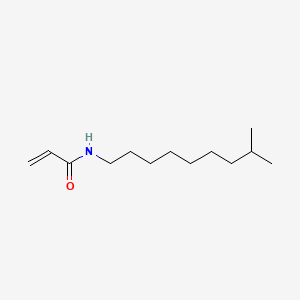
arsanium bromide](/img/structure/B15176074.png)
